molecular formula C7H11N3O2 B11719345 5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol

5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol

Cat. No.: B11719345
M. Wt: 169.18 g/mol
InChI Key: ULQJTPGLKNZNIB-UHFFFAOYSA-N
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Description

5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a pyrrolidine ring substituted with a 5-methyl-1,3,4-oxadiazol-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of methyl carbazate with an aldehyde to form an intermediate, which then undergoes oxidative cyclization and rearrangement to yield the desired oxadiazole . The pyrrolidine ring can be introduced through various methods, including nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the oxadiazole or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol is unique due to the presence of both the oxadiazole and pyrrolidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol

InChI

InChI=1S/C7H11N3O2/c1-4-9-10-7(12-4)6-2-5(11)3-8-6/h5-6,8,11H,2-3H2,1H3

InChI Key

ULQJTPGLKNZNIB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2CC(CN2)O

Origin of Product

United States

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